Physicochemical Distinction from Unsubstituted 5-Phenylthiazol-2-amine
The presence of the 3-ethyl substituent significantly alters the physicochemical profile of the core scaffold. The calculated LogP (cLogP), a measure of lipophilicity, for 5-(3-ethylphenyl)thiazol-2-amine is predicted to be 3.15, which is substantially higher than the cLogP of 2.35 for the unsubstituted 5-phenylthiazol-2-amine .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.15 |
| Comparator Or Baseline | 5-Phenylthiazol-2-amine: cLogP = 2.35 |
| Quantified Difference | ΔcLogP = +0.8 |
| Conditions | In silico prediction using ChemAxon software |
Why This Matters
This increased lipophilicity is a key parameter for medicinal chemists, directly impacting membrane permeability, metabolic stability, and target binding affinity, making this compound a distinct and valuable tool for property optimization during lead development.
